

physical properties of 2-(trifluoromethyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-(Trifluoromethyl)nicotinonitrile*

Cat. No.: B1328899

[Get Quote](#)

An In-depth Technical Guide on the Core Physical Properties of 2-(Trifluoromethyl)pyridine-3-carbonitrile

For an audience of Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyridine-3-carbonitrile, also identified by its synonym **2-(trifluoromethyl)nicotinonitrile**, is a fluorinated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. The incorporation of a trifluoromethyl group ($-CF_3$) onto the pyridine scaffold imparts unique electronic and steric properties, which are highly sought after in the design of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity and biological activity of the parent molecule, often leading to enhanced metabolic stability and binding affinity to biological targets. This guide provides a detailed overview of the known physical properties of 2-(trifluoromethyl)pyridine-3-carbonitrile, outlines standard experimental protocols for the determination of uncharacterized physical data, and discusses its role as a synthetic building block.

Core Physical Properties

The physical properties of 2-(trifluoromethyl)pyridine-3-carbonitrile are summarized in the table below. It is important to note that there is conflicting information regarding its physical state, with some sources listing it as a liquid and others as a solid. This may be attributable to

variations in purity or the existence of different polymorphic forms. Therefore, empirical determination of the melting point is essential for accurate characterization.

Table 1: Summary of Quantitative Data for 2-(Trifluoromethyl)pyridine-3-carbonitrile

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₃ F ₃ N ₂	[1]
Molecular Weight	172.11 g/mol	[1]
CAS Number	870066-15-2	[1]
Physical State	Liquid or Solid	[1]
Density	1.3437 g/mL at 25 °C (for liquid form)	[1]
Refractive Index	n _{20/D} 1.4641 (for liquid form)	[1]
Flash Point	> 110 °C (> 230 °F) - closed cup	[1]
Solubility	Reported to have low solubility in water and solubility in some organic solvents.	
Melting Point	Data not available	-
Boiling Point	Data not available	-
pKa	Data not available	-

Experimental Protocols for Physical Property Determination

Given the incomplete publicly available data for 2-(trifluoromethyl)pyridine-3-carbonitrile, this section provides detailed methodologies for the experimental determination of its key physical properties.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.

- Apparatus:
 - Digital melting point apparatus or Thiele tube setup
 - Glass capillary tubes (sealed at one end)
 - Calibrated thermometer
 - Mortar and pestle
- Procedure:
 - A small sample of the compound is finely ground using a mortar and pestle.
 - The powdered sample is packed into a capillary tube to a height of approximately 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a rate of approximately 10-15 °C per minute to quickly determine an approximate melting range.
 - The apparatus is allowed to cool, and a second sample is prepared.
 - The second sample is heated to a temperature about 20 °C below the approximate melting point, and the heating rate is then reduced to 1-2 °C per minute.
 - The temperature at which the first liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting range.[\[2\]](#)[\[3\]](#)

Boiling Point Determination

For a liquid sample, the boiling point is a characteristic physical property.

- Apparatus:
 - Thiele tube or a micro-distillation apparatus

- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Calibrated thermometer
- Heating mantle or Bunsen burner
- Procedure (Thiele Tube Method):
 - A few milliliters of the liquid sample are placed in a fusion tube.
 - A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.
 - The fusion tube is attached to a thermometer, and the assembly is heated in a Thiele tube containing mineral oil.
 - As the temperature increases, a stream of bubbles will be observed exiting the capillary tube.
 - Heating is continued until a rapid and continuous stream of bubbles is produced.
 - The heat source is removed, and the apparatus is allowed to cool.
 - The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

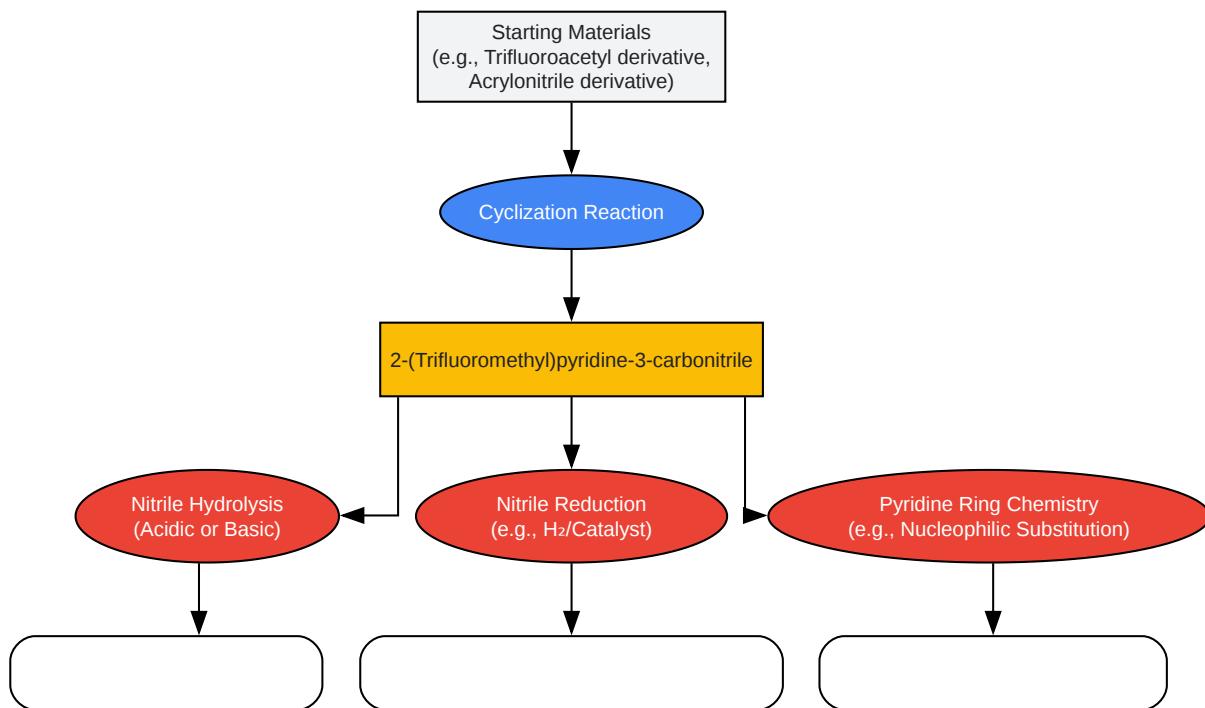
Solubility Profiling

A qualitative assessment of solubility in various solvents is crucial for applications in synthesis and formulation.

- Apparatus:
 - Small test tubes with stoppers
 - Vortex mixer

- Procedure:
 - To a series of labeled test tubes, add approximately 10 mg of the compound.
 - To each tube, add 0.5 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane, 5% aq. HCl, 5% aq. NaOH).
 - The tubes are stoppered and agitated using a vortex mixer for 1-2 minutes.
 - The samples are visually inspected and classified as soluble, partially soluble, or insoluble.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

pKa Determination via Potentiometric Titration


The pKa of the pyridine nitrogen can be determined to understand the compound's behavior in acidic or basic environments.

- Apparatus:
 - Calibrated pH meter with a glass electrode
 - Automated titrator or a manual burette setup
 - Magnetic stirrer and stir bar
 - Jacketed titration vessel for temperature control
- Procedure:
 - A precisely weighed sample of the compound is dissolved in a suitable solvent mixture (e.g., water-acetonitrile) to a known concentration.
 - The solution is placed in the titration vessel, and the pH electrode is immersed.
 - The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
 - The pH is recorded after each incremental addition of the titrant.
 - The titration is continued past the equivalence point.

- A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[12][13][14][15]

Synthetic Utility and Logical Workflow

2-(Trifluoromethyl)pyridine-3-carbonitrile is a valuable synthetic intermediate. The trifluoromethyl group enhances the electrophilicity of the pyridine ring, and the nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, or amines. This versatility makes it a key component in the synthesis of biologically active molecules.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow of 2-(trifluoromethyl)pyridine-3-carbonitrile.

The diagram above illustrates a generalized synthetic pathway involving the formation of 2-(trifluoromethyl)pyridine-3-carbonitrile via a cyclization reaction, followed by its conversion into

various valuable derivatives through functional group transformations. These derivatives often serve as key components in the development of new drugs and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. applications.emro.who.int [applications.emro.who.int]
- To cite this document: BenchChem. [physical properties of 2-(trifluoromethyl)pyridine-3-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1328899#physical-properties-of-2-trifluoromethyl-pyridine-3-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com